
Methyl 4-bromo-2-phenylbutanoate
概要
説明
“4-Bromo-2-phenyl-butyric acid methyl ester” is a chemical compound with the molecular formula C11H13BrO2 . It is a colorless liquid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 4-(4-Bromo-phenyl)-butyric acid methyl ester has been synthesized . In another example, 4-bromobutyric acid was synthesized from γ-butyrolactone by adding 48% HBr aqueous solution and concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of “4-Bromo-2-phenyl-butyric acid methyl ester” consists of a phenyl group attached to a four-carbon chain with a bromine atom on the second carbon and a carboxylic acid methyl ester group on the fourth carbon .Chemical Reactions Analysis
Esters, such as “4-Bromo-2-phenyl-butyric acid methyl ester”, can undergo a variety of reactions. For example, they can react with ammonia and primary or secondary alkyl amines to yield amides, a reaction known as aminolysis .科学的研究の応用
Organic Semiconductor Research
The methyl ester of 4-bromo-3-butyn-1-oic acid, closely related to 4-Bromo-2-phenyl-butyric acid methyl ester, demonstrates significant potential in nucleophilic addition reactions and is capable of facile prototropic isomerization. This characteristic makes it a compound of interest in organic semiconductor research, particularly for reactions with primary or secondary amines. This can lead to the development of new materials with specific electronic properties, useful in various applications including organic photovoltaics and electronic devices (Mavrov & Kucherov, 1972).
Polymer Solar Cells Enhancement
Research on Phenyl-C61-butyric acid methyl ester (PCBM), a derivative related to 4-Bromo-2-phenyl-butyric acid methyl ester, has shown its crucial role in improving the efficiency of polymer solar cells. This compound is particularly significant in the microcrystalline domains of organic semiconductors, where its packing structure and electron-transport mechanism are pivotal for device performance. Studies using density functional theory have revealed insights into electronic-coupling matrix elements, reorganization energies, and activation energies, highlighting the importance of understanding these properties for the development of high-efficiency solar cells (Gajdos et al., 2013).
Organic Electronics and Photovoltaics
Further investigations into the structural and optical properties of composite polymer/fullerene films for organic solar cells, utilizing compounds like PCBM, have demonstrated a direct relationship between polymer crystallinity and solar cell efficiency. This research underlines the potential of fullerene derivatives, including those related to 4-Bromo-2-phenyl-butyric acid methyl ester, in enhancing the performance of organic photovoltaic devices. By studying the crystalline structure of these materials, researchers have been able to significantly increase the efficiency of solar cells, offering a promising avenue for future developments in renewable energy technologies (Erb et al., 2005).
特性
IUPAC Name |
methyl 4-bromo-2-phenylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-14-11(13)10(7-8-12)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDINMLIFCVXPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCBr)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2663135.png)
![4-methyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2663136.png)

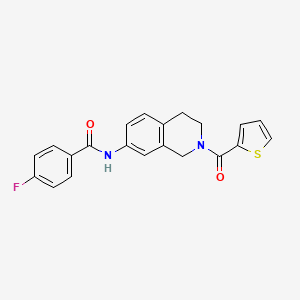
![Tert-butyl 3-{[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidine-1-carboxylate](/img/structure/B2663139.png)
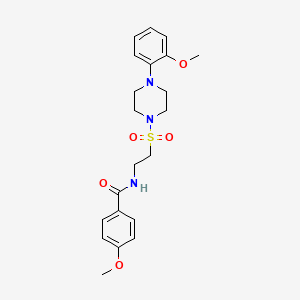
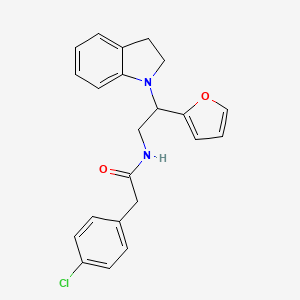
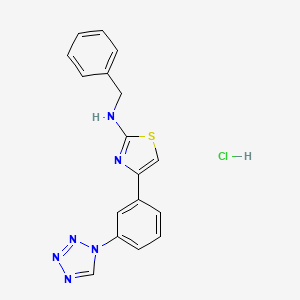
![methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2663145.png)
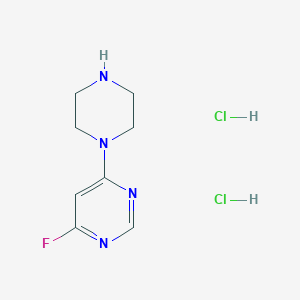
![N-[[4-(Aminomethyl)phenyl]methyl]-2-oxatricyclo[3.3.1.13,7]decane-1-carboxamide;hydrochloride](/img/structure/B2663150.png)
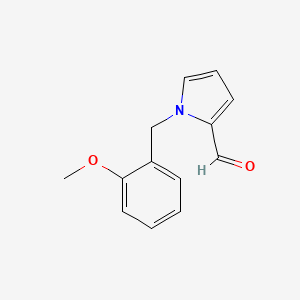

![N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2663156.png)
